N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide - 1886-34-6

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Catalog Number: EVT-295063
CAS Number: 1886-34-6
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a thiamine derivative formed through Maillard-type reactions, particularly in processes involving high thiamine concentrations. [] It contributes to the kokumi taste, a sensation described as mouthfulness, thickness, and continuity, enhancing the overall flavor profile of food products. []

Synthesis Analysis
  • Formation in Process Flavors: Increasing thiamine concentration during food processing leads to the formation of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide as a byproduct alongside other thiamine derivatives. This has been observed and confirmed using techniques like S-Plot analysis of mass spectrometric data and Carbon Module Labeling (CAMOLA) experiments. []
  • Targeted Synthesis: While the specific synthesis pathway for N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide hasn't been detailed in the provided literature, the research suggests that it can be obtained through targeted synthesis, similar to other thiamine-derived taste modulators. [] This likely involves reacting thiamine with specific amino acids or other compounds under controlled conditions.
Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific chemical structure and target. For instance, dihydroxypyrimidine carboxamide derivatives have been identified as potent and selective HIV integrase strand transfer inhibitors, which prevent the integration of viral DNA into the host genome, a critical step in the HIV replication cycle1. The optimization of these compounds has led to the development of molecules with low nanomolar activity in cellular assays and favorable pharmacokinetic profiles in preclinical species. Similarly, reactions involving β-aminocrotonamide with N-acylated amino acid esters have yielded 2-acylaminoalkyl-6-methylpyrimidin-4(3H)-ones, which upon further treatment can form imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines, compounds that may have various biological activities23.

Physical and Chemical Properties Analysis
  • Taste Threshold: N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide has a taste threshold concentration between 35 to 880 µmol/L, indicating that it elicits a taste response at relatively low concentrations. []
Applications in Various Fields

The applications of pyrimidine derivatives span across multiple fields, primarily in medicine and pharmaceuticals. For example, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains4. These compounds have shown significant activity, comparable to standard drugs like Streptomycin and Amphotericin-B, indicating their potential as new antimicrobial agents. Additionally, the study of out-of-plane vibrations of NH2 in 2-aminopyrimidine and formamide contributes to the understanding of the physical properties of these compounds, which is essential for their application in material science and drug design5. Lastly, the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts has led to the discovery of a ring-opened hydrate, which has been structurally characterized and could serve as a building block for further chemical synthesis6.

Thiamine

  • Compound Description: Thiamine, also known as vitamin B1, is an essential nutrient involved in various metabolic processes. In the context of the provided research, thiamine is identified as a precursor to several taste-modulating compounds, including N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, through Maillard-type reactions. []
  • Relevance: Thiamine serves as the foundational structure from which N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide and other related compounds are derived. The 4-amino-2-methylpyrimidine ring present in N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide originates directly from the thiamine molecule. []

4-Methyl-5-thiazoleethanol

  • Compound Description: 4-Methyl-5-thiazoleethanol is another compound identified alongside N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide as a marker molecule for process flavors with higher thiamine concentrations. While its taste-modulating activity is not explicitly discussed, its presence in these flavors suggests a potential role in flavor perception. []
  • Relevance: Similar to N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, 4-methyl-5-thiazoleethanol is a direct derivative of thiamine, arising from the thiazole moiety of the molecule. []

S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine

  • Compound Description: S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine is a thiamine derivative exhibiting kokumi taste activity, with a taste threshold concentration between 35 and 120 µmol/L. []
  • Relevance: This compound shares the core 4-amino-2-methylpyrimidin-5-ylmethyl structure with N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, differing only in the substituent attached to the methylene bridge. []

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one

  • Compound Description: This compound is a thiamine derivative found to influence kokumi taste activity, possessing a taste threshold concentration ranging from 35 to 120 µmol/L. Studies using carbon module labeling (CAMOLA) confirm thiamine as its sole precursor, formed through an intermolecular pathway. []
  • Relevance: Like N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, this compound incorporates the 4-amino-2-methylpyrimidin-5-ylmethyl unit derived from thiamine. []

2-Methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine

  • Compound Description: Identified as a thiamine derivative impacting kokumi taste with a taste threshold concentration between 35 and 120 µmol/L, this compound's formation from thiamine is confirmed through CAMOLA experiments and quantitative analyses, revealing an intermolecular pathway. []
  • Relevance: Both this compound and N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide share the 4-amino-2-methylpyrimidine core structure originating from thiamine. []

S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteinylglycine

  • Compound Description: Belonging to the class of thiamine-derived taste modulators, this compound exhibits a taste threshold concentration between 35 and 880 µmol/L. []
  • Relevance: The compound shares the 4-amino-2-methylpyrimidin-5-ylmethyl moiety with N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, indicating a structural connection. []

(S)-3-((((4-amino-2-methylpyrimidin-5-yl)methyl)thio)methyl)piperazine-2,5-dione

  • Compound Description: This thiamine-derived taste modulator displays a taste threshold concentration within the range of 35 to 880 µmol/L. []
  • Relevance: The shared presence of the 4-amino-2-methylpyrimidin-5-ylmethyl structural element links this compound to N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide. []

3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one

  • Compound Description: Demonstrating taste-modulating properties, this thiamine derivative possesses a taste threshold concentration falling between 35 and 880 µmol/L. []
  • Relevance: This compound and N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide are structurally linked by the common 4-amino-2-methylpyrimidin-5-ylmethyl unit. []

5-(((Furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine

  • Compound Description: Classified as a thiamine-derived taste modulator, this compound exhibits a taste threshold concentration within the range of 35 to 880 µmol/L. []
  • Relevance: The 4-amino-2-methylpyrimidine core structure present in both this compound and N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide highlights their structural similarity. []

(4-amino-2-methylpyrimidin-5-yl)methanethiol

  • Compound Description: This thiamine derivative is identified as a taste modulator with a taste threshold concentration ranging from 35 to 880 µmol/L. []
  • Relevance: Both this compound and N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide share the 4-amino-2-methylpyrimidin-5-ylmethyl structural unit, differing only in the substituent attached to the methylene bridge. []

2-Methyl-5-((methylthio)methyl)pyrimidin-4-amine

  • Compound Description: This compound, a thiamine derivative, acts as a taste modulator and possesses a taste threshold concentration within the range of 35 to 880 µmol/L. []
  • Relevance: Sharing the 4-amino-2-methylpyrimidine core, this compound and N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide demonstrate a clear structural relationship. []

1-(4-Amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea (ACNU)

  • Compound Description: ACNU is a water-soluble nitrosourea compound exhibiting antitumor activity. It demonstrates strong activity against murine L1210 leukemia but also exhibits hematological toxicity. [, , ]
  • Relevance: ACNU shares the 4-amino-2-methylpyrimidin-5-ylmethyl moiety with N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide. The research highlights the structure-activity relationship of ACNU analogs, particularly focusing on the impact of the glucose carrier on myelotoxicity. [, , ]

2-[3-(2-chloroethyl)-3-nitrosoureido]-D-glucopyranose (Chlorozotocin)

  • Compound Description: Chlorozotocin is a nitrosourea compound with anticancer properties. Unlike ACNU, it displays reduced myelotoxicity at therapeutic doses. []
  • Relevance: While not directly sharing the core structure of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, chlorozotocin is discussed in comparison to ACNU, a structurally related compound. This comparison emphasizes the influence of structural variations on the pharmacological properties of nitrosourea derivatives. []

Properties

CAS Number

1886-34-6

Product Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C7H10N4O/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11)

InChI Key

PVWNFAGYFUUDRC-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CNC=O

Synonyms

2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine; 4-Amino-5-((formylamino)methyl)-2-methylpyrimidine; N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide;

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC=O

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